molecular formula C11H10BrN3O B1417589 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one CAS No. 883892-47-5

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one

Cat. No.: B1417589
CAS No.: 883892-47-5
M. Wt: 280.12 g/mol
InChI Key: UIWHODLSUMMVIR-UHFFFAOYSA-N
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Description

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one typically involves the reaction of 3-bromo-benzylamine with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted benzyl-pyrimidine compounds.

Scientific Research Applications

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is unique due to its combination of a pyrimidine ring and a brominated benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-4-[(3-bromophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-8-3-1-2-7(4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWHODLSUMMVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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